

Application Notes and Protocols for the Baeyer-Drewson Synthesis of Indigo

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **indigo** dye via the Baeyer-Drewson reaction. The procedure outlined is suitable for laboratory-scale synthesis and educational purposes.

Introduction

The Baeyer-Drewson **indigo** synthesis, first described in 1882 by Adolf von Baeyer and Viggo Drewsen, is a classic organic reaction for the preparation of **indigo** dye.[1] The synthesis involves an aldol condensation reaction between 2-nitrobenzaldehyde and acetone in the presence of a base.[2][3] This reaction proceeds through a series of condensation, tautomerization, and dehydration steps to yield the final **indigo** product.[2][3] While not the primary industrial method for large-scale **indigo** production today, it remains a valuable and frequently demonstrated synthesis in academic and research laboratories due to its reliability and the visually distinct color change that indicates the reaction's progress.[1][4]

Materials and Methods

Reagents:

- 2-Nitrobenzaldehyde
- Acetone



- Sodium Hydroxide (NaOH) solution (1 M or 2 M)
- Deionized Water
- Ethanol

Equipment:

- Beakers (100 mL or suitable size)
- Watch glass
- Measuring cylinders (10 mL, 100 mL)
- · Glass stirring rod or magnetic stirrer
- Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)
- Filter paper
- Drying oven or vacuum desiccator

Experimental Protocol

This protocol is adapted from established laboratory procedures.[2][5][6]

- Dissolution of Starting Material: In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.[2][5][6]
- Addition of Water: To the acetone solution, add 35 mL of deionized water and stir to ensure a homogeneous mixture.[2][5]
- Base-catalyzed Condensation: While stirring vigorously, add 5 mL of 1 M sodium hydroxide solution dropwise to the mixture.[5] The solution will initially turn a deep yellow and then darken as a dark precipitate of indigo forms, typically within 20-30 seconds.[4][6]
- Reaction Completion: Continue to stir the mixture for an additional 5 to 10 minutes to ensure the reaction goes to completion.[5][6]



- Isolation of Product: Collect the precipitated indigo dye by suction filtration using a Büchner funnel.[2][6]
- Washing: Wash the solid product on the filter with deionized water until the filtrate runs colorless (approximately 100 mL).[4][6] Following the water wash, rinse the solid with 20 mL of ethanol.[5][6]
- Drying: Dry the final product. One method is to dry the solid at 40°C under reduced pressure.
 [5] Alternatively, the solid can be dried in an oven at 100-120°C for 30 minutes.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.[5]

Parameter	Value
Mass of 2-nitrobenzaldehyde	1.0 g
Volume of Acetone	20 mL
Volume of Water	35 mL
Volume of 1M NaOH	5 mL
Stirring Time	5-10 min
Mass of Indigo Product	640 mg
Yield	37%

Visualizations

Experimental Workflow Diagram:



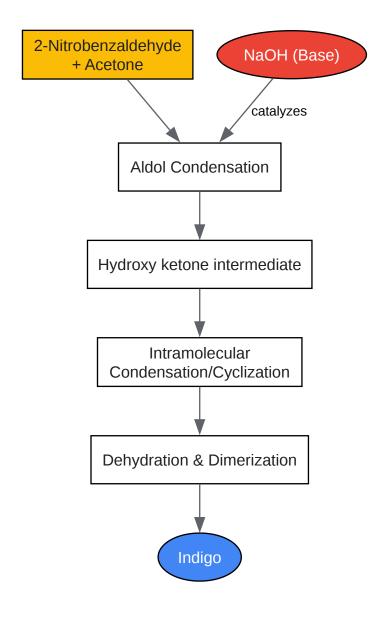


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Caption: Workflow for the Baeyer-Drewson synthesis of indigo.

Reaction Signaling Pathway:





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Caption: Simplified reaction pathway for **indigo** synthesis.

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